N-(2-Succinyl) Phenylephrine

Description

Overview of Phenylephrine (B352888) and its Relevance in Fundamental Adrenergic Receptor Research

Phenylephrine is a synthetic amine that serves as a fundamental tool in adrenergic research. wikipedia.org Its well-defined pharmacological profile makes it an invaluable asset for studying the sympathetic nervous system. frontiersin.org

Phenylephrine is widely regarded as a prototypical α1-adrenergic receptor agonist. wikipedia.orgnih.gov It selectively binds to and activates α1-adrenoceptors, which are G-protein coupled receptors that play a key role in the sympathetic nervous system. frontiersin.orgwikipedia.org This activation stimulates the enzyme phospholipase C, leading to a cascade of intracellular events. wikipedia.orgpnas.org Its primary action as a selective α1-agonist results in vasoconstriction of both arteries and veins. wikipedia.orgnih.gov

Due to its selectivity for the α1 receptor, phenylephrine is frequently used in research to investigate the mechanisms of α1-adrenergic signaling pathways. nih.govnih.gov Studies have utilized phenylephrine to explore its effects on various physiological processes, including cardiovascular regulation, glucose metabolism in the liver, and smooth muscle contraction. frontiersin.orgconsensus.app While it is considered a direct-acting agonist, some recent research suggests it may also indirectly cause the release of noradrenaline. wikipedia.orgsciety.org

The binding affinities (pKi) of phenylephrine for different α1-adrenoceptor subtypes have been determined, highlighting its preference for the α1D subtype over α1B and α1A. tocris.com

| Receptor Subtype | pKi Value |

|---|---|

| α1D | 5.86 |

| α1B | 4.87 |

| α1A | 4.70 |

The development and study of phenylephrine analogues and derivatives are crucial for advancing the understanding of receptor pharmacology. pnas.orgresearchgate.net Structural analogues of agonist molecules can exhibit a range of properties, including acting as partial agonists or agonist-antagonists, which helps in dissecting the complex mechanisms of receptor activation. msdmanuals.com By modifying the structure of phenylephrine, researchers can create "caged" analogues that can be activated by light, allowing for precise temporal and spatial control of receptor activation in mechanistic studies. pnas.org These derivatives are instrumental in exploring the relationship between ligand structure and receptor binding, efficacy, and downstream signaling pathways. researchgate.netplos.org

The Role of Succinyl Moieties in Chemical Biology and Medicinal Chemistry Research

Succinyl groups are dicarboxylic acid moieties derived from succinic acid. Their incorporation into molecules, a process known as succinylation, is a versatile strategy in chemical and pharmaceutical sciences.

Succinylation is a widely used technique in prodrug design and conjugation chemistry. nih.govresearchgate.netresearchgate.net A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. researchgate.net Attaching a succinyl group, often via an ester or amide bond to a hydroxyl or amino group on the parent drug, can modify its physicochemical properties. nih.govresearchgate.net This strategy can be employed to enhance water solubility, improve stability, and facilitate targeted delivery. nih.govresearchgate.net For instance, polymers like PEG can be succinylated to create a carboxylic acid group, which can then be used to form a stable bond with a drug molecule. nih.gov Similarly, the polymer dextrin (B1630399) can be succinylated to provide carboxyl groups for protein conjugation. mdpi.com

Succinyl groups frequently serve as chemical linkers to connect a drug molecule to another moiety, such as a solid support for synthesis, a targeting peptide, or a fluorescent tag. csic.esnih.govumich.edu The four-carbon chain of the succinyl linker provides appropriate spacing, which can minimize steric hindrance and improve the interaction of the conjugated molecule with its target. nih.govnih.gov The choice of linker chemistry is critical for the success of drug conjugates, influencing circulation time and the release of the active agent at the target site. nih.gov In solid-phase synthesis of oligonucleotides and peptides, succinyl linkers are commonly used to attach the initial building block to the resin support. csic.esumich.edu

Establishing the Academic Research Focus on N-(2-Succinyl) Phenylephrine

The academic and research interest in this compound appears to stem from its identity as a chemical impurity and degradation product. scbt.comchemicalbook.com It is specifically noted as a major degradation product found in formulations containing Phenylephrine hydrochloride. chemicalbook.com The formation of such degradation products is a critical area of study in pharmaceutical sciences, as impurities can potentially affect the efficacy and safety of a drug product.

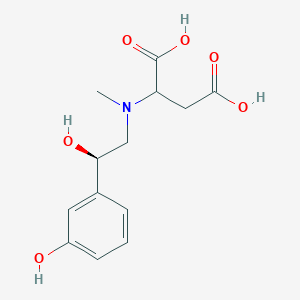

The compound is chemically defined as 2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]butanedioic acid. alfa-chemistry.com Research focus on this specific molecule is primarily for analytical purposes, such as its identification, isolation, and synthesis as a reference standard to ensure the quality and stability of pharmaceutical preparations containing phenylephrine. o2hdiscovery.co

Structure

3D Structure

Properties

IUPAC Name |

2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO6/c1-14(10(13(19)20)6-12(17)18)7-11(16)8-3-2-4-9(15)5-8/h2-5,10-11,15-16H,6-7H2,1H3,(H,17,18)(H,19,20)/t10?,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILXUFZCPICFBR-DTIOYNMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(C1=CC(=CC=C1)O)O)C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C[C@@H](C1=CC(=CC=C1)O)O)C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Synthetic Pathway Elucidation of N 2 Succinyl Phenylephrine

Precursor Chemistry and Starting Material Considerations for Phenylephrine (B352888) Derivatization

The synthesis of N-(2-Succinyl) Phenylephrine is fundamentally dependent on the availability and purity of its precursors: the phenylephrine core structure and a suitable succinylating agent.

Synthetic Approaches to Phenylephrine Core Structure

Phenylephrine, a potent adrenergic agent, is a chiral molecule, with the (R)-enantiomer being the biologically active form. acs.orgacs.org Its synthesis has been approached through various routes, often starting from commercially available substituted benzene (B151609) derivatives.

One common strategy involves the use of m-hydroxybenzaldehyde as a starting material. acs.org A key challenge in phenylephrine synthesis is the introduction of the chiral amino alcohol side chain. A practical method for the asymmetric synthesis of (R)-(-)-phenylephrine hydrochloride has been described, which utilizes a hydrolytic kinetic resolution of a styrene (B11656) oxide derivative. acs.orgacs.org This method offers high enantiomeric excess, which is crucial for pharmaceutical applications.

Alternative synthetic pathways for phenylephrine have also been explored, starting from different aromatic precursors such as homovanillate, or a combination of phenylalanine and methyl salicylate. researchgate.net These routes may involve a series of reactions including enzymatic transformations to construct the desired molecule. researchgate.net Another reported synthesis of phenylephrine starts with chloro acetyl phenol, which then undergoes a reaction with methylamine (B109427) followed by catalytic reduction. scribd.com

Preparation of Succinylating Agents for N-Substitution

Succinylation is a chemical modification that introduces a succinyl group to a molecule. wikipedia.org In the context of synthesizing this compound, the succinylation occurs at the nitrogen atom of the methylamino group. The most common and efficient succinylating agent for this purpose is succinic anhydride (B1165640) .

The use of succinic anhydride is advantageous as it does not generate a separate leaving group that needs to be removed from the reaction mixture, contributing to higher atom economy. rsc.orgrsc.org

Design and Optimization of Succinylation Methodologies for Phenylephrine

The reaction between phenylephrine and a succinylating agent must be carefully designed and optimized to ensure the desired N-succinylation occurs efficiently and with high selectivity.

Direct N-Succinylation Reaction Pathways

The direct N-succinylation of phenylephrine involves the reaction of the secondary amine group in phenylephrine with succinic anhydride. This reaction is an example of nucleophilic acyl substitution. The nitrogen atom of the methylamino group in phenylephrine acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of an amide bond, resulting in this compound.

The reaction is typically carried out in a suitable solvent and may be facilitated by a base to deprotonate the amine, increasing its nucleophilicity, or to neutralize the newly formed carboxylic acid.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound can minimize its environmental footprint. Key areas of focus include the choice of solvents, catalysts, and reaction conditions.

Solvents: Traditional organic solvents can be replaced with greener alternatives. For example, dimethyl sulfoxide (B87167) (DMSO) has been used as a solvent for the succinylation of cellulose (B213188) and is considered a greener option. rsc.orgrsc.org Aqueous reaction conditions, as demonstrated in the succinylation of polyallylamine, are also highly desirable from an environmental standpoint. mdpi.com

Catalysis: The use of catalysts can enhance reaction efficiency and reduce energy consumption. Organocatalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been shown to be effective in promoting acylation reactions under mild conditions. rsc.org The use of a catalyst can also improve the selectivity of the reaction, reducing the formation of byproducts.

Atom Economy: The choice of succinic anhydride as the acylating agent is inherently advantageous from an atom economy perspective, as it incorporates the entire molecule into the final product without the generation of a stoichiometric byproduct. rsc.orgrsc.org

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Molecular and Biochemical Investigations of N 2 Succinyl Phenylephrine

In Vitro Receptor Binding Profiling and Affinity Studies

A crucial first step in characterizing any novel compound is to determine its binding affinity and selectivity for its putative receptors. For N-(2-Succinyl) Phenylephrine (B352888), a derivative of the well-known adrenergic agonist phenylephrine, such studies are conspicuously absent from the scientific literature.

Investigation of Adrenergic Receptor Subtype Selectivity (α1, α2, β-adrenoceptors)

There is currently no publicly available data on the binding affinity of N-(2-Succinyl) Phenylephrine for any of the adrenergic receptor subtypes (α1, α2, or β-adrenoceptors). It is unknown whether the addition of a succinyl group to the phenylephrine molecule enhances, diminishes, or alters its selectivity for these receptors compared to the parent compound.

Ligand-Receptor Interaction Kinetics and Thermodynamics

Information regarding the kinetics (association and dissociation rates) and thermodynamics of the interaction between this compound and adrenergic receptors is not available. Such studies would be essential to understand the nature and stability of the ligand-receptor complex.

Intracellular Signaling Pathway Modulation in Cell-Based Assays

The downstream effects of receptor binding are critical to understanding a compound's pharmacological profile. For this compound, there is no research detailing its impact on intracellular signaling cascades.

Analysis of G-Protein Coupling Preferences (e.g., Gq activation)

Given that phenylephrine is a known α1-adrenergic receptor agonist that couples to Gq proteins, it is plausible that this compound may have similar properties. However, without experimental evidence, its G-protein coupling preferences remain speculative.

Second Messenger System Regulation (e.g., cAMP, IP3, DAG, intracellular calcium)

There are no studies investigating the effect of this compound on the regulation of second messenger systems. Research is needed to determine if this compound modulates levels of cyclic AMP (cAMP), inositol trisphosphate (IP3), diacylglycerol (DAG), or intracellular calcium concentrations.

Protein Kinase Activation Profiles (e.g., PKA, PKC, MAPK)

The activation of protein kinases is a key step in many signaling pathways. Currently, there is no information on whether this compound activates protein kinase A (PKA), protein kinase C (PKC), or mitogen-activated protein kinases (MAPK).

Enzymatic Reactivity and Biotransformation Studies

Investigation of Succinyl Linker Hydrolysis Mechanisms in Cellular Extracts

This compound is recognized as a major degradation product in formulations containing Acetaminophen, Phenylephrine hydrochloride, and Chlorpheniramine maleate chemicalbook.com. The biotransformation of this compound is presumed to involve the hydrolysis of its succinyl linker. This chemical modification suggests that for this compound to exert pharmacological effects similar to its parent compound, it would need to undergo enzymatic cleavage in vivo. The hydrolysis would break the ester bond of the succinyl group, releasing phenylephrine. While specific studies detailing the hydrolysis mechanisms of the succinyl linker in cellular extracts are not extensively documented in the provided research, the metabolic pathways of the parent compound, phenylephrine, are well-characterized. These pathways involve enzymes such as sulfotransferases (SULTs), monoamine oxidases (MAOs), and uridine diphosphate glucuronosyltransferases (UGTs) google.com. The cleavage of the succinyl group would likely be a prerequisite for these subsequent metabolic reactions.

Identification of Metabolites and Biotransformation Pathways (e.g., enzymatic cleavage to phenylephrine)

The primary biotransformation pathway for this compound is the enzymatic cleavage that results in the release of phenylephrine. Once liberated, phenylephrine is subject to extensive presystemic metabolism google.com. The major metabolites formed from phenylephrine are phenylephrine sulfate and, to a lesser extent, phenylephrine glucuronide consensus.app. Another metabolic route involves oxidative deamination by monoamine oxidase, leading to the formation of 3-hydroxymandelic acid consensus.app. Therefore, the biotransformation of this compound is a two-step process: first, the hydrolysis of the succinyl group to yield active phenylephrine, and second, the subsequent metabolism of phenylephrine through sulfation, glucuronidation, and oxidation.

Role of Specific Enzymes in Compound Breakdown and Release

The breakdown of this compound to release the active phenylephrine molecule is likely mediated by non-specific esterase enzymes present in the plasma, liver, and other tissues. Following this initial release, the metabolism of phenylephrine is carried out by specific enzyme families.

Sulfotransferases (SULTs): These enzymes are primarily responsible for the sulfation of phenylephrine, which is the main metabolic pathway consensus.app.

Uridine Diphosphate Glucuronosyltransferases (UGTs): UGTs catalyze the glucuronidation of phenylephrine, forming phenylephrine-3-O-glucuronide google.com.

Monoamine Oxidases (MAOs): MAOs are involved in the oxidative deamination of phenylephrine google.com.

Alcohol Dehydrogenase: This class of enzymes can be utilized in the synthesis of L-phenylephrine google.comgoogle.com.

Cellular and Subcellular Effects (Non-Clinical Models)

The cellular and subcellular effects of this compound are understood through the actions of its active form, phenylephrine, which is released upon hydrolysis.

Effects on Cell Proliferation and Morphology in Isolated Cell Lines (e.g., cardiac fibroblasts)

Studies on neonatal rat cardiac fibroblasts have shown that phenylephrine induces cell proliferation in a dose-dependent manner imrpress.com. This effect is mediated by the α1-adrenergic receptor and involves the Ca2+/Calcineurin/NFAT signaling pathway imrpress.comnih.gov. Treatment with phenylephrine resulted in an increased cell density and number. For instance, concentrations of 1 and 10 μmol/L of phenylephrine increased cell numbers by 30.7% and 49.7%, respectively, compared to the control group imrpress.com. This pro-proliferative effect was blocked by the α1-adrenergic receptor antagonist prazosin, confirming the receptor's involvement imrpress.com. Catecholamines like phenylephrine can drive fibrotic responses in the myocardium through their actions on fibroblasts and myocytes nih.gov.

Table 1: Effect of Phenylephrine on Cardiac Fibroblast Proliferation

This table summarizes the dose-dependent effect of phenylephrine (PE) on the proliferation of cultured cardiac fibroblasts (CFs), as measured by cell viability and cell count.

| Phenylephrine Concentration (μmol/L) | Increase in Cell Viability (Absorbance) vs. Control | Increase in Cell Number vs. Control | Reference |

|---|---|---|---|

| 0.1 | No obvious effect | Not specified | imrpress.com |

| 1 | 27.5% | 30.7% | imrpress.com |

| 10 | 40.8% | 49.7% | imrpress.com |

Modulation of Neurotransmitter Release Mechanisms (e.g., glutamate release in prefrontal cortex models)

In the medial prefrontal cortex (mPFC), phenylephrine has been found to enhance glutamatergic transmission nih.gov. As an α1-adrenoceptor agonist, phenylephrine potentiates the release of glutamate from presynaptic terminals in layer V/VI pyramidal neurons nih.gov. This enhancement is achieved by increasing the probability of glutamate release and the number of vesicles released. The underlying mechanism involves the interaction with N-type Ca2+ channels and the glutamate release machinery itself, mediated by a protein kinase C-dependent pathway nih.gov. This action highlights a key mechanism by which α1-adrenoceptor stimulation can influence cognitive functions associated with the prefrontal cortex nih.gov.

Table 2: Mechanistic Effects of Phenylephrine on Glutamate Release in the Medial Prefrontal Cortex (mPFC)

This table outlines the key mechanisms through which phenylephrine enhances presynaptic glutamate release in the mPFC.

| Effect | Mechanism | Signaling Pathway | Reference |

|---|---|---|---|

| Enhancement of glutamatergic transmission | Increases presynaptic glutamate release probability | Protein kinase C-dependent | nih.gov |

| Increased neurotransmitter output | Increases the number of released vesicles | Protein kinase C-dependent | nih.gov |

| Modulation of ion channels | Interaction with N-type Ca2+ channels | Presynaptic Gq/phospholipase C/protein kinase C | nih.gov |

| Interaction with release machinery | Direct interaction with glutamate release machinery | Presynaptic Gq/phospholipase C/protein kinase C | nih.gov |

Interactions with Ion Channels (e.g., N-type Ca2+ channels)

Direct experimental evidence detailing the specific interactions of this compound with ion channels, including N-type (Cav2.2) calcium channels, is not extensively available in current scientific literature. However, based on the known pharmacology of its parent compound, phenylephrine, and the structural modifications introduced by the succinyl group, a theoretical framework for its potential ion channel interactions can be proposed.

Phenylephrine primarily exerts its physiological effects as a selective agonist of α1-adrenergic receptors. patsnap.comgpatindia.com The activation of these Gq-protein coupled receptors initiates a signaling cascade that leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). patsnap.comnih.gov IP3 triggers the release of calcium from intracellular stores, and this increase in cytosolic calcium is a key factor in the vasoconstriction response. patsnap.comnih.gov

While phenylephrine's primary mechanism is not direct ion channel modulation, the downstream effects of α1-adrenergic receptor activation are intrinsically linked to calcium signaling. Furthermore, studies on related catecholamines, such as norepinephrine, have demonstrated that adrenergic receptor activation can modulate the activity of various calcium channels. For instance, norepinephrine has been shown to reduce N- and P-type calcium channel currents through the activation of α2-adrenergic receptors in neocortical pyramidal neurons. nih.gov This suggests that adrenergic compounds can have complex and sometimes indirect effects on voltage-gated calcium channels.

The introduction of a succinyl group to the phenylephrine molecule in this compound would significantly alter its chemical properties. The addition of this dicarboxylic acid moiety introduces two carboxylic acid groups, increasing the molecule's polarity and negative charge at physiological pH. This structural change could potentially influence its ability to interact with the voltage-sensing or pore-forming domains of ion channels. It is plausible that the succinyl group could introduce new electrostatic interactions with charged residues on the channel protein, potentially leading to either agonistic or antagonistic effects. However, without direct experimental data, the nature and extent of such interactions remain speculative.

Table 1: Potential Factors Influencing Ion Channel Interactions of this compound

| Feature | Parent Compound (Phenylephrine) | Succinylated Derivative (this compound) | Potential Impact on Ion Channel Interaction |

| Primary Target | α1-Adrenergic Receptor patsnap.comgpatindia.com | Unknown | Altered receptor affinity and selectivity. |

| Mechanism | Gq-protein signaling cascade leading to intracellular Ca2+ release patsnap.comnih.gov | Unknown | Potential for direct ion channel modulation or altered downstream signaling. |

| Chemical Property | Catecholamine-like structure | Increased polarity and negative charge due to the succinyl group | May favor interactions with extracellular domains of ion channels. |

| Structural Motif | Phenylethylamine backbone gpatindia.com | Succinylated amine | May alter binding to adrenergic receptors and potentially create new interactions with ion channels. |

Comparative Mechanistic Analysis with Parent Phenylephrine and Other Succinylated Compounds

A comparative analysis of the mechanism of action of this compound with its parent compound, phenylephrine, and other succinylated molecules reveals significant potential differences stemming from the structural modification.

Comparison with Phenylephrine:

The primary mechanism of action of phenylephrine is well-established as selective α1-adrenergic agonism. patsnap.comwikipedia.org This interaction is highly dependent on the structure of the phenylethylamine core and the specific substitutions on the aromatic ring and the amine group. gpatindia.com The addition of a succinyl group to the nitrogen atom of phenylephrine would create this compound, a molecule with a substantially different steric and electronic profile.

This structural alteration is likely to have a profound impact on its affinity and efficacy at adrenergic receptors. The bulky and negatively charged succinyl group could hinder the molecule's ability to fit into the binding pocket of the α1-adrenergic receptor in the same manner as phenylephrine. This could lead to a significant reduction or even a complete loss of α1-adrenergic agonist activity.

Conversely, the succinyl moiety could enable new interactions with other receptors or enzymes. It is possible that this compound could act as an antagonist at adrenergic receptors or interact with entirely different classes of receptors.

Comparison with Other Succinylated Compounds:

Table 2: Postulated Mechanistic Differences between Phenylephrine and this compound

| Mechanistic Aspect | Phenylephrine | This compound (Hypothesized) |

| Receptor Affinity | High affinity for α1-adrenergic receptors patsnap.com | Likely reduced affinity for α1-adrenergic receptors due to steric hindrance and altered charge distribution. |

| Receptor Selectivity | Selective for α1-adrenergic receptors over β-adrenergic receptors wikipedia.org | Potential for altered selectivity, possibly interacting with other receptor types. |

| Signal Transduction | Activation of Gq-protein pathway patsnap.comnih.gov | May not activate Gq-protein pathway; could be an antagonist or activate different signaling cascades. |

| Metabolic Stability | Metabolized by monoamine oxidase and sulfotransferases consensus.app | The succinyl group may alter metabolic pathways, potentially leading to different degradation products. |

Advanced Analytical Research Methodologies for N 2 Succinyl Phenylephrine

Development of High-Resolution Chromatographic Techniques

High-resolution chromatography is fundamental for isolating N-(2-Succinyl) Phenylephrine (B352888) from intricate mixtures, such as biological fluids or samples from pharmaceutical manufacturing processes. thermofisher.com The development of robust and sensitive chromatographic methods is essential for accurate quantification and impurity profiling. thermofisher.com

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of drug metabolites due to its high sensitivity, selectivity, and broad applicability. thermofisher.comnih.gov While specific methods for N-(2-Succinyl) Phenylephrine are not extensively detailed in publicly available literature, methodologies developed for the parent compound, Phenylephrine, provide a strong foundation for its analysis in complex matrices like human plasma. nih.govresearchgate.net

Research Findings: Sensitive and rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been established for Phenylephrine. nih.govresearchgate.net These methods often involve sample pre-purification using solid-phase extraction (SPE) to remove interfering components from the plasma matrix. nih.govresearchgate.net Chromatographic separation is typically achieved on reverse-phase or HILIC columns. nih.govresearchgate.net

For mass spectrometric detection, positive electrospray ionization (ESI) is commonly used, with data acquired in the multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. nih.govsigmaaldrich.com In the case of Phenylephrine analysis, the protonated molecule [M+H]⁺ at m/z 168 is often selected as the precursor ion. researchgate.net A characteristic product ion resulting from dehydration (loss of H₂O) is observed at m/z 150. researchgate.net For this compound, with a molecular weight of 283.28 g/mol , a similar strategy would be employed, selecting its unique precursor and product ions for quantification. axios-research.comveeprho.com

The table below outlines typical parameters that would be adapted for an LC-MS/MS method for this compound, based on established methods for Phenylephrine.

| Parameter | Description |

| Sample Preparation | Solid-Phase Extraction (SPE) or Protein Precipitation. nih.govresearchgate.net |

| Chromatography | UPLC with columns such as BEH HILIC or C18. nih.govresearchgate.net |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate). nih.govsigmaaldrich.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+). sigmaaldrich.com |

| MS Detection | Multiple Reaction Monitoring (MRM). sigmaaldrich.com |

| Precursor Ion (Hypothetical) | m/z 284.1 [M+H]⁺ |

| Product Ion (Hypothetical) | Fragmentation of the succinyl or phenylephrine moiety. |

This LC-MS/MS approach offers the necessary performance for pharmacokinetic studies and for the quality control analysis of impurities during drug manufacturing. thermofisher.com

This compound is known to exist as a mixture of diastereomers. axios-research.comveeprho.com The succinylation of Phenylephrine, which is itself a chiral molecule, introduces at least one additional stereocenter, resulting in diastereomeric forms. Since different stereoisomers of a drug can exhibit varied pharmacological and toxicological profiles, their separation and quantification are critical. wvu.edu

Research Findings: Direct chiral separation using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and predictable method for resolving stereoisomers. wvu.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating the enantiomers of the parent compound, Phenylephrine. nih.gov

A chiral chromatographic technique was successfully developed for the simultaneous enantio-separation of Phenylephrine HCl and Guaifenesin racemates using 50 mm cellulose-based columns in a reversed-phase mode. nih.gov The separation of the four enantiomers was achieved on a Lux Cellulose-1 column using a mobile phase of acetonitrile and water. nih.gov This approach demonstrates the feasibility of using polysaccharide-based CSPs for resolving the stereoisomers of Phenylephrine and, by extension, its derivatives. The separation of this compound diastereomers would rely on the differential interactions between the diastereomers and the chiral selector of the CSP, governed by the three-point-interaction rule. wvu.edu

| Parameter | Typical Values for Chiral Separation |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC). nih.gov |

| Stationary Phase | Polysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose-1). nih.gov |

| Mobile Phase | Normal Phase (e.g., Heptane/Ethanol) or Reversed Phase (e.g., Acetonitrile/Water). nih.gov |

| Detection | UV-Vis or Mass Spectrometry. |

| Principle | Formation of transient diastereomeric complexes with the CSP, leading to different retention times. wvu.edu |

The development of such a method would be essential for stereoselective metabolism studies and for controlling the diastereomeric purity of any related active pharmaceutical ingredients.

Capillary electrophoresis (CE) offers a powerful alternative to HPLC for certain analytical challenges, providing high efficiency, short analysis times, and minimal solvent consumption. nih.gov It is particularly well-suited for high-throughput analysis, a key requirement in drug discovery and development.

Research Findings: CE has been successfully applied to the separation of the optical isomers of Phenylephrine. nih.gov One method utilized a chiral ligand-exchange mechanism with L-proline and Cu(II) as chiral selectors in the background electrolyte. nih.gov The addition of a non-chiral ionic liquid was found to promote the separation, achieving a resolution of 1.42 for the R- and S-phenylephrine enantiomers. nih.gov This demonstrates the capability of CE to perform challenging chiral separations.

For high-throughput applications, microfluidic devices based on CE, such as the LabChip GXII system, allow for the rapid analysis of numerous samples. nih.gov These systems can perform an analysis in under a minute per sample, making them ideal for screening large batches of samples in quality control or pharmacokinetic studies. nih.gov Although developed for larger molecules like monoclonal antibodies, the principles of high-throughput CE can be adapted for small molecules like this compound, offering a significant increase in analytical speed. nih.gov

Spectroscopic and Spectrometric Characterization in Research Settings

Beyond separation, the definitive identification and structural characterization of this compound rely on advanced spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. wikipedia.orgmsu.edu It provides detailed information about the chemical environment of individual atoms (¹H, ¹³C) and their connectivity within a molecule. wikipedia.orgnih.gov

Research Applications: For this compound, a complete structural assignment would be achieved through a suite of NMR experiments.

¹H NMR: This experiment would reveal the number of different types of protons and their integrations would correspond to the number of protons of each type. Chemical shifts would provide clues to the electronic environment (e.g., aromatic protons on the hydroxyphenyl ring vs. aliphatic protons on the succinyl and ethylamine (B1201723) chains).

¹³C NMR: This would identify all unique carbon atoms in the molecule, confirming the presence of the carbonyl and carboxyl groups of the succinyl moiety, the aromatic carbons, and the aliphatic carbons.

2D NMR (e.g., COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential to piece the structure together. Correlation Spectroscopy (COSY) would establish proton-proton couplings, tracing the spin systems through the ethylamine and succinyl chains. Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton to its directly attached carbon. Finally, Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range (2-3 bond) correlations between protons and carbons, definitively linking the succinyl group to the nitrogen atom of the phenylephrine backbone.

These NMR techniques, combined, provide irrefutable evidence for the chemical structure of this compound and can also offer insights into its conformational preferences in solution.

| NMR Technique | Information Provided for this compound |

| ¹H NMR | Proton chemical environments, spin-spin coupling, and relative proton counts. |

| ¹³C NMR | Number and type of carbon atoms (aromatic, aliphatic, carbonyl, carboxyl). |

| COSY | Connectivity between adjacent protons (¹H-¹H correlations). |

| HSQC/HMQC | Direct one-bond correlations between protons and carbons (¹H-¹³C). |

| HMBC | Long-range (2-3 bond) correlations between protons and carbons, confirming fragment connectivity. |

Advanced mass spectrometry techniques provide information beyond simple mass-to-charge ratio, offering insights into molecular size, shape, and spatial distribution.

Research Applications: Ion Mobility-Mass Spectrometry (IM-MS) separates ions not only by their mass-to-charge ratio but also by their size and shape as they drift through a gas-filled cell. nih.gov This technique could be particularly valuable for this compound research. Since the compound exists as diastereomers, which have the same mass but different three-dimensional arrangements, IM-MS could potentially separate these isomers in the gas phase. wvu.edu The resulting collision cross-section (CCS) value for each diastereomer would provide a unique physicochemical descriptor related to its conformation. mdpi.com This capability adds another dimension of separation and characterization, complementing liquid chromatography. nih.gov

Mass Spectrometry Imaging (MSI) is a technique used to visualize the spatial distribution of molecules directly in tissue sections. While no specific MSI studies on this compound are reported, this technique holds significant potential for future research. By analyzing thin slices of tissue, MSI could map the distribution of the parent drug, Phenylephrine, and its metabolite, this compound, within specific organs or tissues. This would provide critical spatiotemporal information, revealing where the metabolite accumulates and helping to elucidate its biological role and potential target sites.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Interactions

The FTIR spectrum of Phenylephrine is characterized by distinct peaks corresponding to its functional groups. ijrpc.comresearchgate.net The Raman spectrum similarly provides detailed structural information. chemicalbook.com The succinyl group, derived from succinic acid, introduces strong carbonyl (C=O) and carboxyl (O-H) vibrations. researchgate.netrsc.orgchemicalbook.comias.ac.in

In the composite structure of this compound, the following spectral features are anticipated:

Aromatic Ring: Vibrations corresponding to the C-H and C=C stretching of the phenyl ring inherited from Phenylephrine.

Hydroxyl Groups: The phenolic and secondary alcohol -OH groups from the Phenylephrine backbone will exhibit characteristic stretching and bending frequencies.

Amine Group: The linkage of the succinyl group to the nitrogen atom of Phenylephrine results in a tertiary amine, whose C-N stretching vibrations can be identified.

Succinyl Moiety: The most prominent new features will arise from the succinyl group. This includes strong C=O stretching vibrations from the two carboxylic acid groups and characteristic C-O and O-H bands.

The interactive table below summarizes the expected key vibrational frequencies and their assignments for this compound based on the analysis of its components.

\Note: These are predicted ranges based on characteristic frequencies of constituent functional groups.*

Quantitative Analysis Method Development and Validation for Research Samples

Accurate quantification of this compound is essential for its use as a reference standard and in research. pharmaffiliates.com High-Performance Liquid Chromatography (HPLC), particularly coupled with mass spectrometry (LC-MS/MS), is the method of choice for this purpose due to its high sensitivity and selectivity. thermofisher.comnih.gov Method development focuses on optimizing chromatographic conditions to achieve a sharp peak shape, adequate retention, and separation from the parent drug, Phenylephrine, and other related impurities. bepls.comnih.gov

Key considerations for method development include:

Column Chemistry: Reversed-phase columns (e.g., C18) are commonly used for separating Phenylephrine and its derivatives. semanticscholar.org

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. sigmaaldrich.comnih.govthepharmajournal.com Gradient elution may be necessary to resolve complex mixtures of impurities. nih.gov

Detection: UV detection is suitable for higher concentrations, with a wavelength around 220-280 nm often being optimal. bepls.comnih.gov For trace-level quantification in complex matrices, tandem mass spectrometry (MS/MS) offers superior sensitivity and specificity. thermofisher.comnih.gov

Method Validation for Reproducibility and Sensitivity in Biological Matrices

For bioanalytical applications, such as pharmacokinetic studies, any quantitative method must be rigorously validated to ensure its reliability. Validation is performed according to established guidelines to assess linearity, accuracy, precision, sensitivity, and selectivity. semanticscholar.orgthepharmajournal.com

A sensitive UPLC-MS/MS method for the determination of the parent compound, Phenylephrine, in human plasma has been developed and validated over a concentration range of 10.0–5000 pg/mL. sigmaaldrich.comnih.gov This method demonstrates the feasibility of achieving high sensitivity in a biological matrix. sigmaaldrich.comnih.gov Similar validation would be required for this compound. Key validation parameters from a representative LC-MS/MS method for Phenylephrine are summarized in the table below, illustrating the performance metrics expected for a bioanalytical assay. sigmaaldrich.comnih.govresearchgate.net

\Data derived from a validated method for Phenylephrine in human plasma and serves as an example of typical performance.* sigmaaldrich.comnih.gov

Isotope Dilution Mass Spectrometry for High Accuracy Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method for achieving the highest level of accuracy in quantitative analysis. ptb.de The technique involves adding a known amount of a stable, isotopically-labeled version of the analyte—in this case, this compound—to the sample as an internal standard. ptb.deacs.org

Because the labeled internal standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same effects during sample preparation (e.g., extraction losses) and mass spectrometric analysis (e.g., matrix-induced ion suppression). acs.orgresearchgate.net The analyte's concentration is determined by measuring the ratio of the mass spectrometric response of the native analyte to that of the isotopically-labeled standard. news-medical.net This approach effectively cancels out variations in sample handling and instrument response, leading to exceptional accuracy and precision. acs.orgnih.gov IDMS is particularly valuable for certifying reference materials and for definitive quantification in complex matrices like wastewater or biological fluids. acs.orgresearchgate.netnews-medical.net

Bioanalytical Methodologies for Investigating Compound Stability and Metabolism in Research Models

Investigating the stability and metabolic fate of this compound requires robust bioanalytical methods. Stability-indicating assay methods, typically based on HPLC, are designed to separate the intact compound from any potential degradation products that may form under various stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal). semanticscholar.orgscribd.comhumanjournals.com Studies on Phenylephrine have shown it degrades under hydrolytic (acid and base) and oxidative stress, while being relatively stable under thermal and photolytic conditions. semanticscholar.org A similar degradation profile would be investigated for its succinylated derivative.

Metabolism studies are crucial to understand the biotransformation of the compound in biological systems. Phenylephrine is known to be extensively metabolized, primarily by monoamine oxidase (MAO) and sulfotransferase (SULT) enzymes in the liver and gut wall. drugbank.compatsnap.comsemanticscholar.org The major metabolite of Phenylephrine is phenylephrine 3-O-sulfate. nih.gov

Research models to investigate the metabolism of this compound would likely include:

In vitro systems: Incubations with liver microsomes, S9 fractions, or hepatocytes to identify metabolic pathways and the enzymes involved.

In vivo models: Pharmacokinetic studies in research animals to identify and quantify metabolites in plasma, urine, and feces.

Throughout these studies, LC-MS/MS is the primary analytical tool used to monitor the disappearance of the parent compound and to detect, identify, and quantify its metabolites over time.

The table below presents findings from a forced degradation study of Phenylephrine, which exemplifies the methodology that would be applied to assess the stability of this compound. semanticscholar.org

\Data from a stability-indicating HPLC method for Phenylephrine.* semanticscholar.org

Computational and Theoretical Studies of N 2 Succinyl Phenylephrine

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are instrumental in predicting how N-(2-Succinyl) Phenylephrine (B352888) interacts with its biological targets, primarily adrenergic receptors. These in silico methods help to visualize and quantify the binding process, offering predictions that can guide further experimental work.

Phenylephrine is a well-known selective agonist for α1-adrenergic receptors. drugbank.comwikipedia.orgnih.gov Computational docking studies on phenylephrine with α-adrenergic receptors reveal that its binding is characterized by a combination of hydrophobic interactions, hydrogen bonding, and ionic interactions. mdpi.com It is anticipated that N-(2-Succinyl) Phenylephrine would also preferentially bind to the orthosteric binding pocket of α1-adrenergic receptors. mdpi.comnih.gov

Recent studies have highlighted the complexity of ligand-receptor interactions, showing that even molecules designed for one receptor can exhibit cross-reactivity. mdpi.comnih.gov For instance, some drugs show crossover binding patterns between angiotensin, adrenergic, and opioid receptors. mdpi.com Molecular dynamics (MD) simulations of such complexes can provide insights into their stability over time. mdpi.comnih.gov While specific docking studies for this compound are not available, the predicted binding affinities for phenylephrine with different adrenergic receptor subtypes provide a baseline for comparison.

Table 1: Predicted Binding Characteristics of Phenylephrine with Adrenergic Receptors (Inferred for this compound)

| Receptor Subtype | Key Interacting Residues (Phenylephrine) | Predicted Impact of Succinyl Group on Binding |

| α1A-Adrenergic Receptor | Asp125, Cys126, Phe308, Phe312 | Potential for new ionic bonds with cationic residues. |

| α1B-Adrenergic Receptor | Ser203, Ser207, Phe310 | Possible steric clashes or new H-bonds. |

| α1D-Adrenergic Receptor | Asp138, Val142, Phe333 | Altered hydrophobic interactions and new polar contacts. |

This compound possesses chiral centers, meaning it can exist as different stereoisomers. The spatial arrangement of atoms is critical for biological activity, as receptors are highly stereoselective. For phenylephrine, the (R)-enantiomer is the more active isomer. google.com It is expected that this stereoselectivity would be maintained, if not enhanced, in its succinyl derivative.

Conformational analysis through computational methods can explore the accessible shapes (conformers) of the molecule. The flexible succinyl chain adds a significant number of rotatable bonds, leading to a much larger conformational space compared to phenylephrine. The lowest energy conformers are those most likely to be present and to interact with the receptor.

The impact of different stereoisomers on binding can be profound. The (S)-isomer of phenylephrine, for instance, has been found to be significantly less effective in pupil dilation, suggesting it may act as an antagonist or have a much lower affinity for the receptor. google.com Computational studies can quantify the energy differences between the binding of different stereoisomers, helping to explain these experimental observations. annualreviews.org

A detailed analysis of the interactions between this compound and its target receptor would reveal the specific forces driving the binding event. These interactions can be categorized as follows:

Hydrogen Bonds: The hydroxyl groups on the phenyl ring and the ethylamine (B1201723) side chain, as well as the carboxyl groups of the succinyl moiety, are all potential hydrogen bond donors and acceptors. These would likely interact with polar amino acid residues like serine, threonine, and asparagine in the receptor pocket.

Ionic Interactions/Salt Bridges: The negatively charged carboxyl groups of the succinyl chain can form strong ionic bonds with positively charged residues such as lysine (B10760008) or arginine. The protonated amine of the phenylephrine core can also form a key salt bridge, often with an aspartate residue, which is a hallmark of aminergic receptor binding. nih.gov

Hydrophobic Interactions: The phenyl ring of the molecule will likely engage in hydrophobic interactions with nonpolar residues like phenylalanine, leucine, and valine within the binding site.

Pi-Pi Stacking: The aromatic phenyl ring can stack with the aromatic rings of residues like phenylalanine, tyrosine, or tryptophan, contributing to binding stability.

The succinyl group's introduction would likely lead to a different network of interactions compared to phenylephrine, potentially involving residues outside the primary binding pocket, leading to altered subtype selectivity or functional activity.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. researchgate.netnih.gov These calculations can predict molecular geometry, charge distribution, and reactivity, offering insights that are complementary to molecular modeling.

DFT studies on the parent phenylephrine molecule have elucidated its electronic structure. researchgate.netnih.gov These calculations can determine the distribution of electron density, visualized through Molecular Electrostatic Potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. researchgate.net For this compound, the carboxyl groups of the succinyl moiety would introduce significant regions of negative potential, making them prime sites for interaction with positively charged species.

Table 2: Predicted Electronic Properties of this compound based on Phenylephrine DFT Studies

| Property | Description | Predicted Influence of Succinyl Group |

| Molecular Electrostatic Potential (MEP) | Shows charge distribution. | Increased negative potential around the carboxyl groups. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Likely lowered due to electron-withdrawing effects. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Likely lowered. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. | The change would depend on the relative shifts of HOMO and LUMO. |

The succinyl group is attached to the phenylephrine core via an amine linkage, which is generally stable. However, if it were an ester linkage, it would be susceptible to hydrolysis. The study of the hydrolysis of succinimidyl esters, which are structurally related, shows that the process competes with aminolysis and is dependent on pH. nih.govacs.org

A computational transition state analysis could model the reaction pathway for the cleavage of the bond linking the succinyl group to the phenylephrine moiety. This would involve identifying the transition state structure, which is the highest energy point along the reaction coordinate. The energy barrier to reach this transition state (the activation energy) determines the rate of the reaction.

Such calculations would be crucial for understanding the metabolic stability of this compound. If the linkage is susceptible to enzymatic cleavage by proteases or other hydrolases, transition state analysis could help to elucidate the mechanism. For example, studies on the enzymatic hydrolysis of amide bonds by proteases have used computational methods to characterize the transition state. researchgate.net Similarly, the enzymatic hydrolysis of ester bonds has been investigated through computational approaches. researchgate.net These studies provide a framework for how the enzymatic cleavage of the succinyl group from phenylephrine could be modeled, providing insights into its potential prodrug characteristics and metabolic fate.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a molecule with its biological activity or physicochemical properties, respectively. ethernet.edu.et These models are built on the principle that the structure of a molecule dictates its properties and activities. nih.gov For this compound, QSAR/QSPR modeling can provide crucial early insights.

The physicochemical properties of a drug candidate, such as its acid dissociation constant (pKa) and logarithm of the partition coefficient (LogP), are fundamental determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). nih.gov QSAR/QSPR models can predict these properties for this compound by comparing its structural features to databases of compounds with experimentally determined values. researchgate.netresearchgate.net

The pKa value influences the ionization state of a molecule at a given pH, which in turn affects its solubility and ability to permeate biological membranes. news-medical.net For this compound, the presence of a phenolic hydroxyl group, a secondary amine, and a carboxylic acid from the succinyl moiety means it will have multiple pKa values. Computational methods, including those based on density functional theory (DFT), can provide accurate pKa predictions. mdpi.comnih.govrsc.orgcurtin.edu.aumdpi.com

LogP, the measure of a compound's lipophilicity, is critical for predicting its permeability across cell membranes. researchgate.net QSAR models often use descriptors like molecular weight, number of hydrogen bond donors and acceptors, and polar surface area (PSA) to estimate LogP. researchgate.net For this compound, the addition of the polar succinyl group to the phenylephrine scaffold would be expected to significantly alter its LogP compared to the parent molecule.

Table 1: Predicted Physicochemical Properties of Phenylephrine and Hypothetical Values for this compound This table presents computationally predicted physicochemical properties for the parent compound, Phenylephrine, and hypothetical predicted values for this compound based on its structure. These values are essential for initial in vitro study design.

| Property | Phenylephrine (Predicted) | This compound (Hypothetical Predicted) | Importance in Research |

| pKa (Phenolic OH) | ~9.8 | ~9.7 | Influences ionization state and receptor interaction. |

| pKa (Amine NH) | ~9.0 | ~8.9 | Affects solubility and membrane transport. |

| pKa (Carboxyl COOH) | N/A | ~4.5 | The new acidic group significantly impacts solubility and charge at physiological pH. |

| LogP | ~0.3 | ~-0.5 | Indicates lipophilicity and potential for membrane permeability. The negative value suggests increased hydrophilicity. |

| Topological Polar Surface Area (TPSA) | 63.3 Ų | 127.5 Ų | Relates to hydrogen bonding potential and permeability. A higher value suggests lower permeability. |

| Molecular Weight | 167.21 g/mol | 267.28 g/mol | Affects diffusion and overall pharmacokinetics. |

| Hydrogen Bond Donors | 3 | 4 | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 3 | 6 | Influences solubility and receptor binding. |

Note: The values for this compound are hypothetical and serve to illustrate the expected impact of the succinyl group based on QSAR/QSPR principles. Actual values would require specific computational modeling.

Understanding how this compound interacts with its biological target, presumably an adrenergic receptor, is crucial. medchemexpress.com Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model these interactions at an atomic level. researchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov For this compound, docking studies would involve placing the molecule into the binding pocket of a model of the target adrenergic receptor. The succinyl group could introduce new interaction points or steric hindrances not present with phenylephrine. uzh.ch

Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex over time, revealing the stability of binding modes and conformational changes in both the ligand and the receptor. biorxiv.org These simulations can help to understand how the succinyl moiety might alter the conformational dynamics of the receptor upon binding, potentially influencing its activation state differently than phenylephrine. nih.gov

In Silico Pathway Analysis and Retrosynthetic Prediction

Computational tools can significantly aid in the planning of chemical syntheses and the prediction of metabolic fate, which are critical steps in the development of a new compound.

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. shenvilab.org Computer-Aided Retrosynthesis (CAR) software leverages vast databases of chemical reactions and reaction rules to propose synthetic pathways. researchgate.netnih.govacs.org For this compound, a retrosynthetic algorithm would likely identify phenylephrine and succinic anhydride (B1165640) (or a related succinylating agent) as key precursors. nih.gov The software can suggest various reaction conditions and strategies to achieve the desired N-acylation, helping chemists to design an efficient and robust synthesis. researchgate.netjmchemsci.com

Table 2: Conceptual Retrosynthetic Analysis for this compound This table outlines a plausible retrosynthetic disconnection for this compound, as might be proposed by a computational tool.

| Target Molecule | Disconnection Strategy | Key Precursors | Synthetic Transformation |

| This compound | Amide Bond Disconnection | 1. (R)-Phenylephrine | Acylation of the secondary amine |

| 2. Succinic Anhydride | Reaction of the amine of phenylephrine with succinic anhydride to form the amide/carboxylic acid. |

This computational approach allows for the exploration of multiple synthetic routes, including those that may not be immediately obvious, thereby accelerating the optimization of the manufacturing process. nih.govd-nb.info

Predicting the metabolic fate of a new drug candidate is essential for understanding its efficacy and duration of action. In silico metabolism prediction tools use knowledge-based systems and machine learning models to identify likely sites of metabolism and the resulting metabolites. news-medical.netnih.govnih.gov These tools analyze the structure of a compound for motifs susceptible to common metabolic enzymes like cytochrome P450s (CYPs), monoamine oxidases (MAOs), and sulfotransferases (SULTs). nih.govdrugbank.comgoogle.com

For this compound, these programs would predict metabolism based on the known pathways for phenylephrine and the added succinyl group. nih.govoup.com Phenylephrine is known to be metabolized via sulfation of the phenolic hydroxyl group and oxidative deamination by MAO. nih.govdrugbank.comgoogle.com The succinyl moiety itself could be subject to further metabolism, or its presence could alter the susceptibility of the parent phenylephrine scaffold to its usual metabolic enzymes.

Table 3: Predicted Potential Metabolic Pathways for this compound This table lists the likely metabolic reactions that this compound may undergo, based on its structure and known metabolic pathways of similar compounds.

| Metabolic Reaction | Enzyme Family | Potential Metabolite | Comments |

| O-Sulfation | SULTs | This compound-3-O-sulfate | A major pathway for phenylephrine; likely to still occur. google.com |

| O-Glucuronidation | UGTs | This compound-3-O-glucuronide | Another common Phase II conjugation reaction for phenols. |

| Oxidative Deamination | MAOs | N-(2-Succinyl)-m-hydroxymandelic acid | MAO is a key enzyme for phenylephrine metabolism; the N-succinyl group may hinder this. nih.gov |

| Hydrolysis of Succinyl Group | Esterases/Amidase | Phenylephrine | The amide bond could potentially be cleaved, releasing the parent drug. |

| Oxidation of Succinyl Group | Various | Further oxidized derivatives | The succinyl chain could undergo further metabolic reactions. |

Integration of Computational and Experimental Data for Mechanistic Insights

The true power of computational chemistry is realized when it is integrated with experimental data. japsonline.com An iterative cycle of prediction, experimentation, and model refinement leads to a deeper mechanistic understanding of a compound's behavior. For this compound, initial computational predictions about its properties and activities would guide the first phase of experimental work.

For instance, predicted pKa and LogP values would inform the design of in vitro permeability assays. nih.gov The results of these assays can then be used to refine the initial QSAR models. Similarly, molecular docking and dynamics simulations can generate hypotheses about key amino acid residues involved in receptor binding. uzh.ch These hypotheses can be tested experimentally through site-directed mutagenesis and binding assays. Discrepancies between predicted and experimental results can lead to refinement of the computational models, providing a more accurate picture of the molecular interactions.

This integrated approach, combining the predictive power of in silico tools with the empirical evidence from laboratory experiments, is a cornerstone of modern drug discovery and development, enabling a more rational and efficient path towards new therapeutic agents. japsonline.com

Future Research Directions and Unexplored Avenues

Exploration of N-(2-Succinyl) Phenylephrine (B352888) as a Mechanistic Research Tool

The unique structure of N-(2-Succinyl) Phenylephrine, combining an adrenergic pharmacophore with a succinyl moiety, makes it a compelling candidate for a specialized research tool. Future studies could leverage this structure to dissect complex biological processes.

Use in Probing Specific Adrenergic Receptor Subtypes or Signaling Cascades

Adrenergic receptors, which include alpha and beta subtypes, are critical in regulating physiological processes and are targets for a vast array of drugs. ebi.ac.uknih.gov Phenylephrine itself is primarily an alpha-1 adrenergic receptor agonist. nih.gov The addition of the succinyl group to the phenylephrine structure could modulate its binding affinity and selectivity for different adrenergic receptor subtypes.

Future research should focus on detailed in vitro binding assays to determine the affinity of this compound for a full panel of adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3). scielo.brmdpi.com Such studies would reveal whether the succinyl modification enhances, diminishes, or alters the receptor-binding profile compared to the parent compound, phenylephrine. Investigating downstream signaling pathways, such as G-protein coupling and second messenger activation, would further elucidate its mechanism of action. plos.org This could reveal if this compound acts as a biased agonist, preferentially activating certain signaling pathways over others.

Application in Studies of Succinylation in Small Molecules vs. Proteins

Lysine (B10760008) succinylation is a significant post-translational modification that can alter the function of proteins by adding a succinyl group from succinyl-CoA. explorationpub.comjcancer.org This process is increasingly recognized for its role in regulating cellular metabolism and has been implicated in various diseases, including cancer. jcancer.orgnih.gov

This compound could serve as a unique tool to study the biological implications of succinylation on a small molecule. Research could explore whether this compound can interact with or compete for the enzymes involved in protein succinylation and desuccinylation, such as sirtuins (e.g., SIRT5) or succinyltransferases. explorationpub.com Comparative studies could analyze the effects of this compound on cellular processes alongside the effects of altered protein succinylation, providing insights into how succinylation of different molecular classes (small molecules vs. proteins) might distinctly or similarly impact cellular function.

Development of Advanced Analytical Platforms for Enhanced Characterization

A thorough understanding of this compound requires robust analytical methods for its detection and characterization. While various analytical techniques exist for phenylephrine and its derivatives, including spectrophotometry and chromatography, specific methods for this compound need to be developed and validated. dergipark.org.trscispace.comnih.gov

Future work should focus on creating high-sensitivity, high-resolution analytical platforms, such as liquid chromatography-mass spectrometry (LC-MS), to accurately quantify this compound in complex biological matrices. These platforms would be essential for pharmacokinetic studies and for investigating its metabolic fate.

Advanced Synthetic Methodologies for Analog Development

The synthesis of this compound analogs could provide a library of compounds for structure-activity relationship (SAR) studies. Various synthetic routes have been developed for phenylephrine and its derivatives. nih.govresearchgate.netresearchgate.netchemicalbook.com Building upon these, medicinal chemists could devise novel synthetic strategies to modify both the phenylephrine core and the succinyl moiety.

The development of a flexible synthetic route would allow for the creation of analogs with varied linker lengths, different functional groups on the aromatic ring, or alternative stereochemistry. These analogs would be invaluable for probing interactions with adrenergic receptors and for optimizing potential activities discovered in initial screenings.

Systems Biology Approaches to Understand Network-Level Interactions (non-clinical)

The integration of this compound into systems biology models could help predict its broader biological effects. Given its dual nature as an adrenergic compound and a succinylated molecule, it likely interacts with multiple cellular networks.

Non-clinical systems biology approaches could model the impact of this compound on metabolic and signaling networks. plos.org By integrating data from transcriptomics, proteomics, and metabolomics experiments following cell or tissue exposure to the compound, researchers could construct network models to visualize and predict how it perturbs cellular homeostasis. This could uncover unexpected interactions and off-target effects, providing a more holistic understanding of its biological activity.

Theoretical Frameworks for Predicting Pharmacological Profiles from Molecular Structure (pre-clinical)

In silico methods are increasingly used to predict the pharmacological and pharmacokinetic properties of new chemical entities. oup.comnih.govacs.org For this compound, computational modeling could accelerate its evaluation.

Pre-clinical theoretical studies could employ quantitative structure-activity relationship (QSAR) models and pharmacophore modeling to predict the binding affinity of this compound and its analogs to various receptors. nih.gov Molecular docking simulations could provide insights into the specific molecular interactions within the binding pockets of adrenergic receptors. nih.gov These computational approaches can help prioritize the synthesis of specific analogs and guide further experimental investigation, making the research process more efficient.

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying N-(2-Succinyl) Phenylephrine in complex mixtures?

- Methodology : UV spectrophotometry is a cost-effective and rapid method for phenylephrine derivatives. Validation follows ICH guidelines, including parameters like linearity (absorbance vs. concentration), precision (intra-day RSD <2%), and accuracy (recovery 98–102%). Alkaline media (pH 9–12) enhance detection sensitivity for phenolic groups .

- Example : A study on phenylephrine HCl achieved a linear range of 2–20 µg/mL (R² >0.999) using λmax 273 nm in NaOH media .

Q. How is the diastereomeric nature of this compound addressed in synthesis?

- Methodology : Chromatographic separation (e.g., chiral HPLC or SFC) is critical due to the compound's diastereomer mixture. Mobile phases with polar modifiers (e.g., methanol:CO2) and chiral columns (e.g., amylose-based) resolve enantiomers. Purity >98% is achievable via recrystallization .

- Data : CAS 915278-80-7 corresponds to the diastereomer mixture, requiring post-synthesis chiral resolution .

Q. What structural characterization techniques confirm the succinyl moiety in this compound?

- Methodology : Use NMR (<sup>1</sup>H, <sup>13</sup>C) to identify succinyl protons (δ 2.5–2.7 ppm for -CH2-) and carbonyl carbons (δ 170–175 ppm). FT-IR confirms ester C=O stretches (~1740 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How do diastereomers of this compound affect pharmacological activity?

- Methodology : Functional assays (e.g., isolated tissue models) compare contractile responses. For example, phenylephrine’s EC50 varies with stereochemistry: (R)-isomers show higher α1-adrenoceptor affinity (KA ≈2 µM) than (S)-isomers .

- Data : In rabbit aortic rings, (R)-phenylephrine induced 32.33% contraction at 100 µM vs. 6.40% for (S)-isomers .

Q. What impurities are critical in this compound synthesis, and how are they controlled?

- Methodology : Monitor impurities like 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol (CAS 23824-25-1) using HPLC-MS. USP/EP guidelines limit impurities to <0.15% via in-process controls (e.g., reaction temperature <40°C) .

- Example : Phenylephrine HCl impurities (e.g., N-methylglycine derivatives) require gradient elution (C18 column, 0.1% TFA in water:acetonitrile) .

Q. How do functional antagonism studies inform the interaction between this compound and adenosine receptors?

- Methodology : Dual agonist-antagonist assays (e.g., rhabdoid tissue models) quantify efficacy (τ) and affinity (KA). For instance, adenosine A2 activation reduces phenylephrine’s τ from 8.8 to 1.8, indicating receptor crosstalk .

- Data : Co-administration of 30 µM phenylephrine increased NECA’s EC50 by 3.75-fold, suggesting competitive antagonism .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.